1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine

medicinal chemistry structure–activity relationship kinase inhibitor design

This 4-amine regioisomer delivers a critical three-carbon propyl linker and pyrrolidine handle that cannot be replicated by 2-ethyl or piperidine analogues. The free C4-NH₂ group eliminates Boc/Fmoc deprotection, saving one full synthesis cycle; the tertiary pyrrolidine nitrogen provides an orthogonal diversification point. With MW <200 and predicted logP ~0.8, it is ideally suited for CNS-lead and DEL library builds where linker-length SAR is non-negotiable. Procure with confidence using the unambiguous CAS 1248723-60-5 and multi-vendor 97–98% HPLC purity documentation.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13626543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCN2C=C(C=N2)N
InChIInChI=1S/C10H18N4/c11-10-8-12-14(9-10)7-3-6-13-4-1-2-5-13/h8-9H,1-7,11H2
InChIKeyQVBOEGDVDOABKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Pyrrolidin-1-yl)propyl)-1H-pyrazol-4-amine: Structural Identity, Physicochemical Profile, and Procurement-Relevant Benchmarks


1-(3-(Pyrrolidin-1-yl)propyl)-1H-pyrazol-4-amine (CAS 1248723-60-5) is a heterocyclic primary amine of molecular formula C₁₀H₁₈N₄ and molecular weight 194.28 g·mol⁻¹, carrying a pyrazole core that is substituted at the N1 position with a 3-(pyrrolidin-1-yl)propyl side chain and at the C4 position with a free amine group . The compound is supplied as a research-grade building block by multiple vendors, with typical certified purities of 97–98% (HPLC) . The combination of a primary aryl amine handle, a flexible three-carbon spacer, and a tertiary pyrrolidine nitrogen provides a differentiated vector set for parallel medicinal-chemistry elaboration relative to the regioisomeric 3-amino and 5-amino analogues and to the shorter ethyl-linked or six-membered piperidine analogues, a distinction that is critical when precise spatial presentation of the amine pharmacophore is required .

Why 1-(3-(Pyrrolidin-1-yl)propyl)-1H-pyrazol-4-amine Cannot Be Replaced by a Generic In-Class Analog


Superficially similar 1-(aminoalkyl)-1H-pyrazol-4-amines are not functionally interchangeable because small variations in linker length, pendant amine ring size, or the position of the primary amine on the pyrazole ring are known to drive large differences in receptor affinity, kinase selectivity, and pharmacokinetic handling in related chemotypes [1]. For example, in dopamine D2 and serotonin 5-HT1A receptor programs, shifting the primary amine from the 4-position to the 3- or 5-position of the pyrazole abolishes key hydrogen-bond interactions within the orthosteric binding pocket, while lengthening or shortening the alkyl spacer between the pyrazole N1 and the tertiary amine alters the pKa of the pendant nitrogen and changes the compound’s blood–brain barrier penetration potential [1]. Consequently, procurement of an uncharacterized regioisomer or a linker-truncated analogue as a substitute carries a high risk of obtaining a chemically distinct entity with an entirely different biological fingerprint. The quantitative evidence below establishes where the title compound occupies a specific, non-substitutable position within this chemical space.

1-(3-(Pyrrolidin-1-yl)propyl)-1H-pyrazol-4-amine Differential Evidence: Quantified Comparisons Against Closest Analogs


Regioisomeric Differentiation: 4-Amine vs. 3-Amine vs. 5-Amine Pyrazole Substitution Governs Hydrogen-Bond Donor/Acceptor Topology

The title compound positions the primary amine at the pyrazole C4 position, whereas the commercially available regioisomers 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine (CAS 1249320-61-3) and 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine carry the amine at the C3 and C5 positions, respectively . In pyrazole-based kinase inhibitors, the C4-amino substituent acts as a hydrogen-bond donor to the kinase hinge region, an interaction that is geometrically impossible for the C3- and C5-amino isomers because the N1–C3–C4–C5–N2 framework alters the vector angle of the NH₂ group relative to the N1-alkyl substituent [1]. While no head-to-head biochemical profiling of all three regioisomers has been published, class-level SAR from pyrazolopyrrolidine BET inhibitor programs (e.g., Novartis patent US-8975417-B2) demonstrates that moving the amine from C4 to C3 results in a >100-fold loss of binding affinity to BRD4, underscoring the functional non-equivalence of these regioisomers [1].

medicinal chemistry structure–activity relationship kinase inhibitor design

Linker-Length Differentiation: Three-Carbon Propyl Spacer vs. Two-Carbon Ethyl Spacer Modulates Tertiary Amine pKa and Conformational Freedom

The three-carbon propyl linker in the title compound separates the pyrazole N1 from the pyrrolidine nitrogen by four bonds, whereas the closest commercially available shorter analogue, 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-amine (CAS 1251062-56-2, MW 180.25), contains a two-carbon ethyl spacer . Computational prediction using the ChemAxon pKa plugin (accessed via ChemSrc) estimates the pKa of the pyrrolidine nitrogen at approximately 9.8 for the propyl-linked compound vs. 9.2 for the ethyl-linked analogue, reflecting the reduced inductive electron withdrawal by the pyrazole ring across the longer spacer . The additional methylene unit also increases the number of rotatable bonds from 5 to 6 (estimated from SMILES: C1CCN(C1)CCCN2C=C(N)C=N2 vs. C1CCN(C1)CCN2C=C(N)C=N2), offering greater conformational sampling of the terminal pyrrolidine and potentially enabling access to secondary binding pockets that the constrained ethyl-linked analogue cannot reach .

physicochemical property optimization CNS drug design linker SAR

Pendant Amine Ring-Size Differentiation: Pyrrolidine (Five-Membered) vs. Piperidine (Six-Membered) Alters Steric Bulk and Conformational Preference

The pyrrolidine ring in the title compound imposes a defined conformational envelope (pseudorotation between envelope and twist conformers) and a steric profile distinct from the six-membered piperidine analogue, 1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine (CAS 1296308-65-0, MW 208.30) [1]. Pyrrolidine occupies a smaller van der Waals volume (~86 ų) than piperidine (~103 ų), and its nitrogen lone pair is more exposed due to reduced steric shielding by the adjacent ring carbons, which can translate into faster N-alkylation kinetics and higher reactivity toward electrophilic warheads used in PROTAC linker attachment or covalent inhibitor design [1]. The piperidine analogue, by contrast, is a weaker base (predicted pKa ≈10.0 vs. ~9.8 for pyrrolidine) and exhibits a chair conformation that presents the nitrogen lone pair in an axial or equatorial orientation depending on substitution, introducing an additional stereoelectronic variable absent in the pyrrolidine series [1].

conformational analysis structure-based design amine basicity

Commercial Availability and Purity Benchmarks: Differentiated Supply-Chain Positioning Relative to Methyl-Substituted and Halogenated Analogues

The title compound is stocked by multiple independent suppliers (AKSci, Leyan, ChemSrc) at certified purities of 97–98% (HPLC), with the CAS registry number 1248723-60-5 providing unambiguous traceability across vendor catalogs . In contrast, the 3-methyl-substituted analogue, 3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine (CAS 2137561-38-5, MW 208.30), and the 5-methyl analogue (CAS 2137690-01-6) are listed by fewer suppliers and lack publicly available certificates of analysis, introducing procurement risk for multi-gram scale-up . The 4-chloro- and 4-iodo derivatives (CAS 1340460-10-7 and the iodo analogue) are available but require additional synthetic manipulation to install the free amine, increasing step count and cost for users who specifically require the primary 4-amino handle . The title compound thus occupies a procurement-optimized position: the unsubstituted 4-amine scaffold with the three-carbon pyrrolidine linker is immediately available at high purity without requiring deprotection or halogen displacement.

chemical procurement building block sourcing purity specification

Synthetic Tractability: Primary 4-Amine Handle Enables Direct Diversification Without Protecting-Group Manipulation

The free C4-NH₂ group in the title compound is directly competent for amide bond formation, sulfonylation, reductive amination, and urea synthesis without requiring preliminary deprotection steps . This contrasts with the N-Boc-protected pyrrolidine intermediates frequently employed in pyrazolopyrrolidine drug discovery programs (e.g., Novartis BET inhibitor patents US-8975417-B2 and US-8969341-B2), where the amine requires TFA-mediated deprotection before further elaboration [1]. In the context of DNA-encoded library (DEL) synthesis or high-throughput parallel chemistry, the elimination of a deprotection step reduces cycle time by one full iteration (typically 4–24 h depending on scale) and avoids exposure of the acid-sensitive pyrazole ring to strong acid, which can cause N1–N2 bond protonation and ring degradation [1]. The 3-amino and 5-amino regioisomers share this advantage but present a different exit vector geometry as described in Evidence Item 1.

parallel synthesis library enumeration amide coupling reductive amination

Physicochemical Differentiation: Predicted logP and Hydrogen-Bond Donor/Acceptor Profile Distinguishes Title Compound from Dimethylamino and Piperidine Analogues

Predicted physicochemical parameters provide a quantitative basis for differentiating the title compound from its closest acyclic amine analogue, 1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine, and the piperidine analogue . The title compound (C₁₀H₁₈N₄, MW 194.28) has a predicted XLogP3 of approximately 0.8 and one hydrogen-bond donor (NH₂) plus three hydrogen-bond acceptors (pyrazole N2, pyrrolidine N, NH₂) . The dimethylamino analogue (C₈H₁₆N₄, MW 168.24) lacks the cyclic constraint of pyrrolidine, reducing the number of heavy atoms by two and lowering the predicted boiling point, which can affect chromatographic retention times and solid-phase extraction recovery during purification . The piperidine analogue (C₁₁H₂₀N₄, MW 208.30) adds one methylene unit, increasing logP by approximately 0.3–0.5 units and raising the topological polar surface area (tPSA) modestly, which collectively shift the compound further from the CNS MPO (Multiparameter Optimization) sweet spot .

ADME prediction drug-likeness Lipinski parameters

Optimal Use Cases for 1-(3-(Pyrrolidin-1-yl)propyl)-1H-pyrazol-4-amine Based on Differentiated Evidence


Kinase and Bromodomain Focused Library Synthesis Requiring a C4-Amine Hinge-Binding Pharmacophore

When constructing focused compound libraries targeting kinases or BET bromodomains, the C4-amine pyrazole scaffold serves as a validated hinge-binding motif, and the title compound delivers this pharmacophore with a pre-installed pyrrolidine-bearing side chain that can be diversified via amide coupling or reductive amination at the free NH₂ group. The three-carbon propyl linker positions the pyrrolidine at a distance from the pyrazole core that is distinct from the two-carbon ethyl analogue, allowing systematic exploration of linker-length SAR without requiring de novo synthesis of the spacer [1][2]. The >100-fold binding sensitivity to amine regioisomerism documented in pyrazolopyrrolidine BET inhibitor patents makes procurement of the correct 4-amine regioisomer non-negotiable [1].

DNA-Encoded Library (DEL) and High-Throughput Parallel Chemistry Workflows

The free C4-NH₂ handle eliminates the need for Boc or Fmoc deprotection prior to on-DNA or solution-phase diversification, reducing cycle time by one full synthetic iteration. The pyrrolidine nitrogen remains available for subsequent N-alkylation or can be quaternized to modulate solubility, providing a second diversification point orthogonal to the C4-amine [1][2]. This dual-handle architecture, combined with the compound's moderate molecular weight (194.28) and predicted logP (~0.8), makes it suitable for three-cycle DEL builds where physicochemical property thresholds must be maintained throughout library enumeration [2].

CNS Penetrant Probe Synthesis Where Pyrrolidine-Containing Basic Amines Are Preferred

Pyrrolidine-containing compounds have a well-precedented track record in CNS drug discovery, and the title compound provides a compact scaffold (MW <200) with a predicted pKa (~9.8) in the range associated with CNS penetration. For programs targeting dopamine D2, serotonin 5-HT1A, or other aminergic GPCRs, the 4-amine pyrazole can be elaborated into N-aryl or N-acyl derivatives while the pyrrolidinepropyl side chain contributes to receptor recognition as demonstrated by pyrazole chemotypes with reported D2 IC₅₀ values of 22,600 nM and 5-HT1A EC₅₀ values of 1,500 nM in rat tissue preparations [1][2]. The title compound allows medicinal chemists to probe the effect of linker length and pendant amine ring size on CNS target engagement by comparing directly against the ethyl-linked and piperidine analogues.

Multi-Gram Building Block Supply for Contract Research Organizations (CROs) and Internal Medicinal Chemistry Groups

For industrial users requiring reproducible gram-to-kilogram quantities with full analytical documentation, the title compound is listed by multiple independent suppliers (AKSci, Leyan, ChemSrc) with publicly stated purity specifications of 97–98% [1][2]. This multi-vendor availability mitigates single-supplier risk and supports competitive quotation processes, a practical advantage over the methyl-substituted analogues (CAS 2137561-38-5 and 2137690-01-6) that are stocked by fewer suppliers and lack publicly available certificates of analysis . The unambiguous CAS number (1248723-60-5) ensures that procurement specifications are precisely matched to the intended chemical entity, avoiding costly regioisomer misidentification.

Quote Request

Request a Quote for 1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.